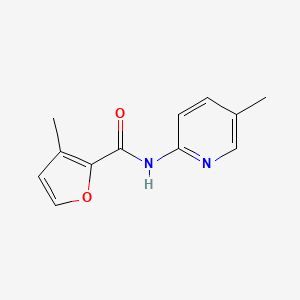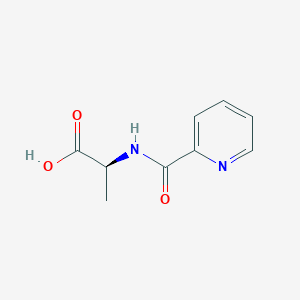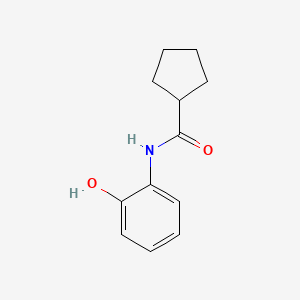
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as PF-06463922, and it is a small molecule inhibitor of the protein kinase, MAP4K4. MAP4K4 is a protein that is involved in the regulation of inflammation, and it has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves the inhibition of MAP4K4, a protein kinase that is involved in the regulation of inflammation. By inhibiting MAP4K4, the compound reduces the production of pro-inflammatory cytokines and chemokines, which are implicated in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide have been studied in vitro and in vivo. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in macrophages and other immune cells. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, the compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide in lab experiments is its specificity for MAP4K4. The compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of MAP4K4 in disease pathogenesis. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide. One direction is to investigate its potential therapeutic use in the treatment of cancer, diabetes, and cardiovascular disease. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of MAP4K4, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide involves several steps. The first step is the reaction of 5-methyl-2-pyridinemethanol with 2-furoic acid in the presence of a coupling reagent, such as EDCI or DCC, to form the corresponding ester. The ester is then converted to the carboxamide by reaction with ammonia or an amine, such as methylamine or ethylamine. The final product is obtained by purification using column chromatography or recrystallization.
Scientific Research Applications
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of cardiovascular disease and neurodegenerative disorders.
properties
IUPAC Name |
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(13-7-8)14-12(15)11-9(2)5-6-16-11/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYMHRANKSPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)

![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)
